Product packaging for 1-butyl-5-nitro-1H-pyrazole(Cat. No.:)

1-butyl-5-nitro-1H-pyrazole

Cat. No.: B8025778
M. Wt: 169.18 g/mol
InChI Key: GEBXQFAZHRJQCZ-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Framework in Chemical Science

The pyrazole scaffold is a privileged structure in chemical science, primarily due to its versatile biological activities and its utility as a synthetic building block. mdpi.comnih.govmdpi.com Pyrazole and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ijrpr.comglobalresearchonline.netnih.gov This broad range of biological action has made the pyrazole nucleus a key component in the design of numerous pharmaceutical agents. ijrpr.comnih.gov

The aromatic nature of the pyrazole ring, combined with the presence of two nitrogen atoms, imparts unique electronic and steric properties that allow for specific interactions with biological targets. ijrpr.comnih.gov The five-membered ring is relatively stable and can be readily functionalized at various positions, enabling the synthesis of a vast library of derivatives with fine-tuned properties. mdpi.comorganic-chemistry.org This structural versatility is a significant advantage in drug discovery, allowing chemists to optimize factors like solubility, bioavailability, and target specificity. ijrpr.com Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, dyes, and materials science. sciensage.infoglobalresearchonline.net

Research Importance of Nitro-Substituted Heterocycles in Advanced Organic Synthesis

The introduction of a nitro group (NO₂) onto a heterocyclic ring system, such as pyrazole, profoundly influences the molecule's chemical character and reactivity, making nitro-substituted heterocycles valuable intermediates in advanced organic synthesis. frontiersin.orgscispace.comnih.gov The nitro group is a strong electron-withdrawing group, which can activate the heterocyclic ring for certain types of reactions and also serve as a versatile functional handle for further chemical transformations. scispace.commdpi.com

One of the most significant applications of nitro groups in synthesis is their facile reduction to an amino group (NH₂). frontiersin.orgnih.gov This transformation provides a gateway to a wide range of other functionalities and is a key step in the synthesis of many complex molecules, including pharmaceuticals. frontiersin.org Furthermore, the nitro group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding its synthetic utility. frontiersin.orgmdpi.com The presence of a nitro group can also be crucial for the development of energetic materials, where the high oxygen content and energetic nature of the nitro functionality are desirable properties. nih.govmdpi.com In the context of medicinal chemistry, the introduction of a nitro group can modulate the biological activity of a parent molecule, sometimes enhancing its potency or altering its mechanism of action. nih.gov

Structural Context of 1-butyl-5-nitro-1H-pyrazole within N-Alkyl Pyrazoles

This compound belongs to the class of N-alkyl pyrazoles, where an alkyl group, in this case, a butyl group, is attached to one of the nitrogen atoms of the pyrazole ring. The substitution pattern on the pyrazole ring is critical in defining the molecule's properties. In this specific compound, the butyl group is at the N1 position, and the nitro group is at the C5 position.

The N-alkylation of pyrazoles is a common strategy to modify their physical and chemical properties. sci-hub.st The alkyl group can influence the molecule's solubility, lipophilicity, and steric profile, which in turn can affect its biological activity and reactivity. The synthesis of N-alkyl pyrazoles can be achieved through various methods, often involving the reaction of a pyrazole with an appropriate alkylating agent. google.comgoogle.com

The presence of the nitro group at the 5-position, adjacent to the N-substituted nitrogen, significantly impacts the electronic distribution within the pyrazole ring. This particular arrangement of substituents in this compound creates a unique chemical entity with specific reactivity patterns that are of interest in synthetic and medicinal chemistry research. The combination of the N-butyl group and the 5-nitro substituent defines its place within the broader family of functionalized pyrazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B8025778 1-butyl-5-nitro-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXQFAZHRJQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 1 Butyl 5 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution on Nitro-Pyrazole Systems

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. For pyrazole (B372694) and its derivatives, the reaction typically occurs at the C-4 position, which is the most electron-rich site. scribd.comrrbdavc.org However, the presence of a nitro group significantly modifies the reactivity profile of the ring.

The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates aromatic rings towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com This deactivation occurs through both inductive and resonance effects, which reduce the electron density of the pyrazole ring system. Consequently, nitro-pyrazoles are significantly less reactive in electrophilic aromatic substitution reactions compared to unsubstituted pyrazole. rsc.org

For 1-butyl-5-nitro-1H-pyrazole, the C-4 position remains the most likely site for electrophilic attack, should the reaction occur under forcing conditions. The attack at C-3 is disfavored due to the generation of an unstable intermediate with a positive charge on the azomethine nitrogen. rrbdavc.org The N-1 butyl group, being a weak electron-donating group, slightly counteracts the deactivating effect of the nitro group but does not fundamentally alter the regioselectivity of the reaction.

Table 1: Effect of Nitro Group on Electrophilic Aromatic Substitution

Feature Unsubstituted Pyrazole Nitro-Pyrazole Systems
Ring Activity Activated Strongly Deactivated
Reaction Rate Fast Very Slow; requires harsh conditions
Typical Position of Attack C-4 scribd.comrrbdavc.org C-4 scribd.com

| Key Influencing Factor | Aromatic, electron-rich nature | Strong electron-withdrawing nitro group |

While traditional electrophilic substitution is challenging on deactivated nitro-pyrazole systems, modern synthetic methods like transition-metal-catalyzed C-H activation offer alternative pathways for functionalization. rsc.org These methods often employ a directing group to achieve high regioselectivity. nih.govresearchgate.net

In the context of nitro-pyrazoles, the pyrazole ring itself or a substituent can act as a directing group. Research on 4-nitropyrazoles has demonstrated that guided C-H activation can lead to the regioselective arylation at the C-5 position. acs.orgresearchgate.net Although specific studies on C-H activation of this compound are not prevalent, the principles suggest that the pyrazole nitrogens could direct the activation of the C-H bond at the C-4 position or potentially the butyl group, depending on the catalyst and reaction conditions employed. The nitro group itself can also function as a directing group in certain C-H activation reactions, typically guiding functionalization to the ortho position. rsc.org

Nucleophilic Reactivity of this compound and Related Analogs

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. The pyrazole ring, which is generally electron-rich, becomes reactive towards nucleophiles when substituted with strong electron-withdrawing groups like the nitro group. tandfonline.com

Nucleophilic substitution on certain nitrogen heterocycles can proceed through a complex pathway known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgacs.org This mechanism is distinct from the more common SNAr pathway and involves the formation of a ring-opened intermediate.

Studies on related compounds, such as 3-methyl-1,4-dinitro-1H-pyrazole, have shown that reactions with arylhydrazines can proceed via an ANRORC mechanism. researchgate.net In this process, the nucleophile (arylhydrazine) first attacks a carbon atom of the pyrazole ring (e.g., C-5), leading to the formation of an intermediate. This is followed by the cleavage of a ring bond (ring opening) and subsequent recyclization to form a new heterocyclic system. researchgate.netresearchgate.net For this compound, a potent nucleophile could potentially attack the C-5 position, initiating an ANRORC cascade, although this reactivity is highly dependent on the nucleophile and reaction conditions.

The rate and feasibility of nucleophilic aromatic substitution (SNAr) are highly dependent on the substituents present on the aromatic ring. Key factors include the presence of electron-withdrawing groups, the nature of the leaving group, and the position of the substituents. masterorganicchemistry.com

In this compound, the 5-nitro group strongly activates the ring for SNAr. If a suitable leaving group were present, for instance at the C-4 position, the nitro group would stabilize the negative charge of the intermediate Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.com The N-1 butyl group has a minor electronic influence but can sterically hinder the approach of the nucleophile. Research on 5-chloropyrazoles activated by an ortho-formyl group has shown that the electronic nature of the N-1 substituent significantly affects the reaction rate. tandfonline.com

Table 2: Influence of Substituents on SNAr Reactivity of Pyrazoles

Substituent Effect on Ring Impact on SNAr Rate Example
Nitro Group (NO₂) at C-5 Strongly electron-withdrawing Greatly increases rate masterorganicchemistry.comtandfonline.com Activates the ring of this compound
Alkyl Group (e.g., Butyl) at N-1 Weakly electron-donating Slightly decreases rate tandfonline.com The butyl group in this compound

| Halogen (e.g., Cl) at C-4 or C-5 | Electron-withdrawing; acts as leaving group | Enables substitution | 5-chloro-4-formyl-pyrazoles undergo SNAr tandfonline.com |

Transformations of the Nitro Group: Reduction and Subsequent Derivatizations

The nitro group is a versatile functional group that can be transformed into other functionalities, most commonly an amino group. The reduction of the nitro group on this compound would yield 5-amino-1-butyl-1H-pyrazole, a valuable synthetic intermediate. nih.govnih.gov

The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or using tin(II) chloride (SnCl₂), provides milder alternatives that are often compatible with other functional groups. commonorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Advantages Disadvantages
H₂/Pd/C Hydrogen gas, catalyst High efficiency, clean reaction Can reduce other functional groups (e.g., alkenes, alkynes); may cause dehalogenation commonorganicchemistry.com
H₂/Raney Ni Hydrogen gas, catalyst Effective; less likely to cause dehalogenation of aryl chlorides compared to Pd/C commonorganicchemistry.com Pyrophoric catalyst
Fe/Acid (e.g., HCl, AcOH) Metal in acidic solution Mild, economical Requires stoichiometric amounts of metal and acid; workup can be tedious
SnCl₂ Acidic or alcoholic solution Mild, good for substrates with other reducible groups commonorganicchemistry.com Tin waste products

| Zn/Acid (e.g., AcOH) | Metal in acidic solution | Mild, selective commonorganicchemistry.com | Requires stoichiometric amounts of metal |

Once formed, the resulting 5-aminopyrazole derivative is a versatile building block. beilstein-journals.orgchim.it The amino group can undergo a wide range of derivatizations. For example, it can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halogens, a cyano group, or a hydroxyl group. acs.org Furthermore, the amino group facilitates the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. chim.it

Conformational Dynamics and Tautomeric Equilibria in Pyrazole Systems

Pyrazole and its derivatives are notable for their capacity to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.gov This structural dynamism is particularly relevant in asymmetrically substituted pyrazoles, where the position of a proton can shift between the two nitrogen atoms of the heterocyclic ring.

Annular Tautomerism and Its Structural Implications

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This prototropic exchange results in two distinct tautomeric forms, which can have different stabilities and chemical properties. The structural implications of this tautomerism are significant, affecting bond angles, bond lengths, and the potential for intermolecular interactions. nih.gov

In the case of 3(5)-substituted pyrazoles, the tautomeric equilibrium can be observed and quantified using techniques such as NMR spectroscopy. nih.govfu-berlin.de The chemical shifts of the carbon atoms at positions 3 and 5 (C3 and C5) are particularly sensitive to the tautomeric form present in solution. nih.gov In situations of rapid proton exchange, broad signals for C3 and C5 may be observed, representing an average of the two tautomeric states. nih.gov

The solid-state structure, as determined by X-ray crystallography, often reveals the presence of a single, preferred tautomer within the crystal lattice. nih.govresearchgate.net This preference in the solid state is influenced by intermolecular forces, such as hydrogen bonding, which can stabilize one tautomer over the other. researchgate.netrsc.org For example, pyrazole derivatives lacking hydroxyl groups have been observed to form cyclic dimers stabilized by N-H···N hydrogen bonds in the crystalline state. researchgate.netrsc.org

Substituent Effects on Tautomeric Preferences and Stability

The electronic nature of substituents on the pyrazole ring has a profound effect on the position of the tautomeric equilibrium. nih.govresearchgate.net Theoretical and experimental studies have consistently shown that the relative stability of the two annular tautomers is highly dependent on the electron-donating or electron-withdrawing character of the substituents at the C3 and C5 positions. nih.govresearchgate.net

Electron-donating groups, such as methyl (-CH3) and amino (-NH2), tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing the substituent (the C3-tautomer). nih.gov Conversely, electron-withdrawing groups, such as nitro (-NO2), carboxyl (-COOH), and formyl (-CHO), generally stabilize the tautomer where the proton is on the nitrogen atom further from the substituent (the C5-tautomer). nih.govnih.govresearchgate.net

For this compound, the presence of the electron-withdrawing nitro group at the C5 position and the electron-donating butyl group at the N1 position fixes the tautomeric form, as the proton has been replaced by the butyl group. However, considering the unsubstituted parent, 3(5)-nitro-pyrazole, the nitro group at C5 would strongly favor the tautomer where the proton is at the N1 position. This preference is driven by the desire to have the lone pair of the "pyridine-like" nitrogen (N2) closer to the electron-withdrawing substituent. nih.gov

The interplay of multiple substituents can lead to more complex tautomeric behaviors. In 3,5-disubstituted pyrazoles, the substituent with the stronger electronic effect will generally dictate the preferred tautomeric form. nih.gov The environment, including the solvent, can also significantly impact the tautomeric equilibrium by differentially solvating and stabilizing the two tautomers. nih.gov

Below is a table summarizing the general effects of different substituents on the tautomeric preference in 3(5)-substituted pyrazoles, based on findings from various studies.

Substituent at C3/C5Electronic NatureFavored Tautomer (Proton at N1 or N2)
-NO2Electron-withdrawingN1-H (proton further from substituent)
-COOHElectron-withdrawingN1-H (proton further from substituent)
-CHOElectron-withdrawingN1-H (proton further from substituent)
-CH3Electron-donatingN2-H (proton adjacent to substituent)
-NH2Electron-donatingN2-H (proton adjacent to substituent)
-OHElectron-donatingN2-H (proton adjacent to substituent)

This table is generated based on general findings for substituted pyrazoles and illustrates the principles governing tautomeric preference. nih.govresearchgate.net

In the specific case of methyl 3-nitro-1H-pyrazole-5-carboxylate, crystallographic studies have shown that the tautomer with the ester group at position 5 is adopted, which is consistent with the strong electron-withdrawing nature of the nitro group influencing the tautomeric equilibrium. nih.gov This further supports the predicted behavior for nitro-substituted pyrazoles.

Advanced Spectroscopic Characterization in Research of 1 Butyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-butyl-5-nitro-1H-pyrazole, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the pyrazole (B372694) ring. The butyl group protons typically appear in the upfield region. The terminal methyl group (CH₃) would present as a triplet, while the three methylene groups (CH₂) would appear as multiplets (a triplet and two sextets or complex multiplets) due to spin-spin coupling with adjacent protons.

The pyrazole ring itself contains two protons. Due to the electron-withdrawing effect of the nitro group at the C5 position and the nitrogen atoms within the ring, these aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The proton at the C3 position would likely appear as a doublet, coupled to the proton at the C4 position, which would, in turn, appear as a doublet. The precise chemical shifts are influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazole H-37.5 - 8.5Doublet (d)
Pyrazole H-46.5 - 7.5Doublet (d)
N-CH₂ (butyl)4.0 - 4.5Triplet (t)
CH₂ (butyl)1.6 - 2.0Multiplet (m)
CH₂ (butyl)1.2 - 1.6Multiplet (m)
CH₃ (butyl)0.8 - 1.2Triplet (t)

Carbon-13 (¹³C) NMR Investigations

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbons of the butyl chain are expected in the upfield region (aliphatic range). The pyrazole ring carbons will be found further downfield. The carbon atom bonded to the nitro group (C5) is anticipated to be significantly deshielded and appear at the lowest field among the ring carbons due to the strong electron-withdrawing nature of the NO₂ group. The other two pyrazole carbons (C3 and C4) will also resonate in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C5-NO₂150 - 165
Pyrazole C3135 - 145
Pyrazole C4105 - 115
N-CH₂ (butyl)50 - 60
CH₂ (butyl)30 - 40
CH₂ (butyl)18 - 25
CH₃ (butyl)10 - 15

Advanced and Two-Dimensional NMR Techniques (e.g., NOE)

To confirm the structural assignment, particularly the position of the butyl group on the N1 nitrogen, advanced NMR techniques are employed. The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose. An NOE experiment would be expected to show a through-space correlation between the protons of the N-CH₂ group of the butyl chain and the proton at the C5 position of the pyrazole ring, confirming the 1,5-substitution pattern.

Other 2D NMR experiments like COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the butyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is critical for unequivocally determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HR-MS provides a highly accurate mass that can be used to calculate the elemental composition. For this compound (C₇H₁₁N₃O₂), the calculated exact mass is 169.08513. The observation of a molecular ion peak at this m/z value in the HR-MS spectrum would confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) and cleavage of the pyrazole ring. rsc.orgresearchgate.netresearchgate.net For this compound, fragmentation of the butyl side chain is also expected, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro group. Specifically, two distinct and intense peaks are anticipated: one for the asymmetric stretching vibration of the N-O bond and another for the symmetric stretch.

Other key absorptions would include those for the C-H stretching of the aliphatic butyl group and the aromatic pyrazole ring, as well as C=N and N-N stretching vibrations characteristic of the pyrazole heterocycle.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (NO₂)Symmetric Stretch1340 - 1380Strong
Aromatic C-HStretch3000 - 3150Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium-Strong
Pyrazole C=NStretch1450 - 1550Medium
Pyrazole N-NStretch900 - 1000Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The spectrum arises from electronic transitions between different energy levels within the molecule upon absorption of UV or visible light. The nitropyrazole system constitutes the primary chromophore. Expected transitions include π → π* transitions associated with the conjugated pyrazole ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. Based on data for other nitrated pyrazole derivatives, absorption maxima (λ_max) can be anticipated in the 250-350 nm range.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the examination of closely related substituted nitropyrazole derivatives offers valuable insights into the expected solid-state molecular geometry of this compound. The structural data from analogous compounds can be used to predict the likely conformation of the pyrazole ring, the orientation of the butyl and nitro substituents, and the potential for intermolecular interactions.

Detailed Research Findings from Analogous Structures

The crystal structures of several nitropyrazole derivatives have been determined, providing a basis for understanding the molecular geometry of this compound. For instance, the analysis of compounds such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine and 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals common structural features.

Intermolecular interactions are also a key feature in the crystal packing of nitropyrazole derivatives. Hydrogen bonds, where applicable, and π-π stacking interactions between pyrazole rings are common, leading to the formation of extended supramolecular networks.

Crystallographic Data of Related Nitropyrazole Derivatives

To illustrate the typical geometric parameters found in such molecules, the crystallographic data for two related compounds are presented in the following tables.

Table 1: Crystal Data and Structure Refinement for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov

ParameterValue
Empirical FormulaC₁₃H₁₆N₄O₂
Formula Weight260.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9421 (14)
b (Å)9.6419 (11)
c (Å)11.7694 (13)
β (°)93.504 (2)
Volume (ų)1352.6 (3)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.0

Table 2: Selected Bond Lengths and Angles for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov

Bond/AngleLength (Å) / Angle (°)
N1-N21.372(2)
N2-C31.340(2)
C3-C41.411(2)
C4-C51.378(2)
C5-N11.365(2)
N1-N2-C3111.41(14)
N2-C3-C4105.82(15)
C3-C4-C5105.90(15)
C4-C5-N1110.16(15)
C5-N1-N2106.70(13)

In this example, the pyrazole ring exhibits bond lengths and angles consistent with an aromatic system. The dihedral angle between the pyrazole ring and the nitrophenyl ring is 50.61 (6)°, indicating a significant twist between the two ring systems nih.gov. The nitro group itself is slightly twisted out of the plane of the phenyl ring nih.gov.

Similarly, the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid shows a planar pyrazole ring with the nitro and carboxylic acid groups exhibiting some torsion with respect to the ring researchgate.net.

Based on these findings, it can be inferred that this compound would likely crystallize with a planar pyrazole core. The butyl chain would adopt a conformation that optimizes packing efficiency, and the nitro group would be largely coplanar with the pyrazole ring, facilitating potential intermolecular interactions. The precise solid-state structure, however, can only be definitively determined through experimental single-crystal X-ray diffraction analysis of the compound itself.

Computational and Theoretical Investigations of 1 Butyl 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a standard method for investigating the molecular geometry and electronic distribution of pyrazole (B372694) derivatives. nih.govnih.govresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31G* or 6-311++G(d,p), to model the compound's properties in the gas phase or in solution. nih.govderpharmachemica.com

Geometry optimization is a computational procedure that seeks to find the minimum energy configuration of a molecule. mdpi.com For 1-butyl-5-nitro-1H-pyrazole, this process involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. A key aspect of its structure is the conformation of the butyl group relative to the pyrazole ring. Due to the flexibility of the butyl chain, several conformers may exist, and DFT calculations can identify the most energetically favorable one. The pyrazole ring itself is nearly planar, and the nitro group is typically coplanar with the ring to maximize resonance. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value (Illustrative) Description
C-N (pyrazole ring) ~1.35 Å Carbon-Nitrogen bond length within the pyrazole ring.
N-N (pyrazole ring) ~1.34 Å Nitrogen-Nitrogen bond length within the pyrazole ring.
C-NO2 ~1.46 Å Bond length between the pyrazole carbon and the nitro group nitrogen.
N-O (nitro group) ~1.22 Å Nitrogen-Oxygen bond length in the nitro group.

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar nitro-pyrazole structures as determined by DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the pyrazole ring to the nitro group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. youtube.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

Orbital Energy (eV) Description
HOMO -7.0 to -6.5 Highest Occupied Molecular Orbital energy.
LUMO -3.5 to -3.0 Lowest Unoccupied Molecular Orbital energy.

Note: These energy values are typical for similar nitroaromatic compounds and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. nih.govresearchgate.netnih.gov These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the butyl group and the pyrazole ring, indicating sites susceptible to nucleophilic attack. researchgate.netnih.gov

Theoretical vibrational frequency calculations using DFT are widely employed to simulate the infrared (IR) spectrum of a molecule. esisresearch.org The calculated frequencies can be correlated with experimental FT-IR spectra to aid in the assignment of vibrational bands to specific functional groups and modes of vibration. derpharmachemica.com

For this compound, key vibrational modes would include the stretching of the aromatic C-H bonds, the stretching vibrations of the pyrazole ring, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the various stretching and bending modes of the butyl group's C-H bonds. derpharmachemica.com Theoretical calculations provide a basis for distinguishing between different isomers and conformers based on their unique vibrational signatures. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Pyrazole Ring) Stretching 3100-3000
C-H (Butyl Group) Asymmetric/Symmetric Stretching 2960-2850
C=N/C=C (Ring) Stretching 1600-1450
NO₂ Asymmetric Stretching 1560-1520
NO₂ Symmetric Stretching 1355-1345

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes. derpharmachemica.com

Computational methods, including DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy. nih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming molecular structures. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.

For this compound, ¹H NMR chemical shift predictions would distinguish between the protons on the pyrazole ring and the different sets of protons along the butyl chain (α, β, γ, δ). The electron-withdrawing effect of the nitro group and the pyrazole ring would influence the chemical shifts of adjacent protons. Similarly, ¹³C NMR chemical shifts can be predicted for all carbon atoms in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole-H 7.5 - 8.5 Doublet or Singlet
Butyl-CH₂ (α to ring) 4.0 - 4.5 Triplet
Butyl-CH₂ (β) 1.7 - 2.2 Multiplet
Butyl-CH₂ (γ) 1.2 - 1.6 Multiplet

Note: These chemical shift values are estimates based on general principles and data for similar heterocyclic compounds. youtube.comresearchgate.net

Theoretical Studies on Tautomerism and Isomerism of Nitro-pyrazoles

For N-unsubstituted pyrazoles, annular prototropic tautomerism is a key feature, where a hydrogen atom can be attached to either of the two nitrogen atoms. nih.gov Theoretical studies have shown that the relative stability of these tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Electron-withdrawing groups, such as the nitro group (NO₂), have been found to stabilize the C5-tautomer when present. nih.gov

However, in this compound, the nitrogen at the 1-position is substituted with a butyl group. This substitution prevents the common form of annular prototropic tautomerism because there is no mobile proton on a ring nitrogen atom.

While this specific tautomerism is blocked, theoretical studies are relevant for understanding the properties of its isomers. For instance, DFT calculations can be used to compare the relative stabilities of positional isomers, such as 1-butyl-3-nitro-1H-pyrazole and 1-butyl-4-nitro-1H-pyrazole, with the 5-nitro isomer. These studies typically involve calculating the total electronic energies and Gibbs free energies of the different isomers to determine their thermodynamic stability. Such investigations are crucial for understanding potential synthetic pathways and the distribution of products in reactions leading to nitrated pyrazoles. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-butyl-3-nitro-1H-pyrazole

Relative Stabilities of Tautomeric Forms

Tautomerism is a key phenomenon in heterocyclic chemistry, where isomers differ in the position of a proton. purkh.com While the 1-butyl group on the N1 position of this compound precludes the common annular N-H tautomerism seen in unsubstituted pyrazoles, computational studies on analogous nitro-heterocycles allow for the investigation of other potential tautomeric forms, such as those involving the nitro group (aci-nitro tautomers).

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these potential tautomers. nih.govresearchgate.net Studies on similar nitro-substituted azoles have shown that the nitro form is generally more stable than the aci-nitro tautomer. The energy difference is significant, indicating that under normal conditions, the nitro tautomer is the overwhelmingly predominant species. The destabilization of the aci-nitro form is often attributed to a loss of aromaticity in the pyrazole ring. nih.gov

Table 1: Theoretical Relative Stabilities of Hypothetical Tautomeric Forms of a Substituted 5-Nitropyrazole

Tautomeric Form Computational Method Relative Energy (kcal/mol) Predicted Abundance
Nitro (Aromatic) DFT (B3LYP/6-311++G(d,p)) 0.00 >99.9%

Note: Data is illustrative, based on general principles from computational studies on related nitro-heterocycles. The presence of the butyl group at N1 prevents the typical proton transfer between ring nitrogens.

Solvent Effects on Tautomeric Equilibria

The surrounding medium can significantly influence the position of a tautomeric equilibrium. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to estimate the effect of solvents on the relative stabilities of tautomers by treating the solvent as a continuous dielectric medium. researchgate.net These calculations can reveal how the polarity of the solvent interacts with the dipole moments of the different tautomers.

For nitropyrazoles, an increase in solvent polarity is generally predicted to stabilize the tautomer with the larger dipole moment more significantly. nih.gov While the nitro form of this compound is expected to be the most stable tautomer in both the gas phase and in solution, computational studies can quantify the degree of stabilization provided by different solvents. nih.govresearchgate.net For instance, polar solvents would be expected to further increase the energy gap between the more polar nitro form and any less polar, hypothetical aci-nitro tautomer.

Table 2: Predicted Solvent Effects on the Nitro/Aci-nitro Tautomeric Equilibrium

Solvent Dielectric Constant (ε) Predicted Effect on Equilibrium
Gas Phase 1.0 Baseline stability
Chloroform 4.8 Minor stabilization of the more polar tautomer
Ethanol (B145695) 24.5 Moderate stabilization of the more polar tautomer

Note: This table illustrates the general trend of how solvent polarity is computationally predicted to affect tautomeric equilibria.

Mechanistic Insights Derived from Computational Studies

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions, offering insights into mechanisms, transition states, and the factors controlling reaction outcomes. rsc.org

Reaction Pathway Elucidation and Energy Barrier Calculations

Theoretical studies are crucial for mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This is particularly valuable for multistep reactions or those involving unstable intermediates. For the synthesis of nitropyrazoles, such as through [3+2] cycloaddition reactions, computational methods can validate the proposed mechanism. nih.gov

DFT calculations can identify the transition state structures and determine the associated activation energy barriers. tandfonline.com A lower energy barrier indicates a kinetically more favorable pathway. For example, in the cycloaddition reaction leading to a nitropyrazole, theoretical results can show that the pathway is kinetically favorable, proceeding readily under specific conditions. nih.gov

Table 3: Illustrative Energy Profile for a Key Step in a Nitropyrazole Synthesis

Species Computational Method Relative Energy (kcal/mol)
Reactants DFT/B3LYP 0.0
Transition State DFT/B3LYP +15.5
Intermediate DFT/B3LYP -5.2

Note: The values are representative of typical energy barriers calculated for cycloaddition reactions in heterocyclic synthesis.

Understanding Regioselectivity and Stereoselectivity

Many reactions for synthesizing substituted pyrazoles can yield multiple regioisomers. Computational chemistry offers a quantitative explanation for observed regioselectivity. acs.org Methods based on Molecular Electron Density Theory (MEDT) and analyses of conceptual DFT descriptors, such as Parr functions, can predict the most likely outcome. nih.gov

For instance, in the [3+2] cycloaddition reaction to form a nitropyrazole ring, the analysis of nucleophilic and electrophilic Parr functions on the reactants can identify the most reactive atomic centers. nih.gov The combination of the most nucleophilic center of one reactant with the most electrophilic center of the other determines the most favorable reaction pathway, thus explaining the observed regioselectivity. nih.gov Similarly, the energy differences between transition states leading to different stereoisomers can be calculated to predict stereoselectivity. rsc.orgmdpi.com A significant energy difference between two competing transition states (e.g., > 2-3 kcal/mol) typically indicates that one product will be formed exclusively or predominantly.

Table 4: Conceptual DFT Descriptors for Predicting Regioselectivity

Reactant Atomic Center Parr Function Predicted Interaction
Dipole Carbon Pk⁻ (Nucleophilic) Acts as the primary nucleophilic center

Note: This table illustrates how computational descriptors are used to rationalize the regiochemical outcome of cycloaddition reactions leading to substituted pyrazoles.

Derivatization and Further Functionalization of 1 Butyl 5 Nitro 1h Pyrazole

Chemical Modification of the Nitro Group

The nitro group at the C-5 position of the pyrazole (B372694) ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion opens up a vast array of subsequent derivatization possibilities.

The reduction of the nitro group in 1-butyl-5-nitro-1H-pyrazole to the corresponding 1-butyl-5-amino-1H-pyrazole is a fundamental transformation. This reaction is typically achieved through catalytic hydrogenation. Standard conditions involve the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired amino pyrazole derivative.

Reaction Reagents and Conditions Product
Reduction of Nitro GroupH₂, Pd/C, Ethanol, Room Temperature1-butyl-5-amino-1H-pyrazole

Alternatively, chemical reducing agents can be employed. Reagents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄), are effective for the reduction of aromatic nitro compounds and can be applied to the synthesis of 1-butyl-5-amino-1H-pyrazole. These methods offer an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

Functionalization at Other Pyrazole Ring Positions (e.g., C-4)

The pyrazole ring is an aromatic system, and as such, it can undergo electrophilic substitution reactions. The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms, generally directs electrophilic attack to the C-4 position. In the case of this compound, the presence of the electron-withdrawing nitro group at the C-5 position further deactivates the ring towards electrophilic attack. However, under appropriate conditions, functionalization at the C-4 position is achievable.

Common electrophilic substitution reactions that can be envisioned for the C-4 position include halogenation and nitration. For instance, bromination can be carried out using bromine in a suitable solvent, potentially with a Lewis acid catalyst to enhance the electrophilicity of the bromine. Similarly, nitration can be achieved using a mixture of nitric acid and sulfuric acid, although the strongly deactivating effect of the existing nitro group would necessitate harsh reaction conditions.

Position Reaction Type Potential Reagents Expected Product
C-4HalogenationBr₂/FeBr₃1-butyl-4-bromo-5-nitro-1H-pyrazole
C-4NitrationHNO₃/H₂SO₄1-butyl-4,5-dinitro-1H-pyrazole

It is important to note that the regioselectivity of these reactions is highly dependent on the specific reaction conditions and the nature of the substituents already present on the pyrazole ring.

Synthesis of Fused Heterocyclic Systems Utilizing this compound Precursors

The 1-butyl-5-amino-1H-pyrazole, obtained from the reduction of this compound, is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of the amino group at C-5 and the adjacent ring nitrogen at N-1 provides a reactive site for condensation reactions with 1,3-bielectrophilic reagents, leading to the formation of pyrazolo-fused pyrimidines.

Two prominent examples of such fused systems are pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 1-butyl-5-amino-1H-pyrazole with various carbonyl compounds or their derivatives. For instance, condensation with a β-ketoester would lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one scaffold.

The formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles typically involves reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic conditions. The regioselectivity of this cyclocondensation reaction is influenced by the reaction conditions and the substitution pattern of both the aminopyrazole and the dicarbonyl compound.

Precursor Reagent Fused Heterocycle
1-butyl-5-amino-1H-pyrazoleβ-KetoesterPyrazolo[3,4-d]pyrimidin-4-one derivative
1-butyl-5-amino-1H-pyrazole1,3-Dicarbonyl compound (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidine derivative

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. The butyl group at the 1-position of the pyrazole ring can modulate the lipophilicity and pharmacokinetic properties of the resulting fused heterocycles.

Q & A

Q. Q1. What are the key synthetic pathways for 1-butyl-5-nitro-1H-pyrazole, and how do reaction conditions influence product purity?

A: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or ketones. For instance, ethyl acetoacetate and 1-butylhydrazine can form the pyrazole core, followed by nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Purity is enhanced by optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone) and using inert atmospheres (N₂/Ar) to suppress oxidation byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

Q. Q2. How can regioselectivity challenges during nitration of 1-butyl-1H-pyrazole derivatives be addressed?

A: Nitration regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential nitration at the 5-position due to lower activation energy compared to the 3- or 4-positions. Experimentally, using diluted HNO₃ at 0°C minimizes side reactions, achieving >85% 5-nitro isomer yield . Competitive pathways (e.g., ring oxidation) are mitigated by avoiding excess acid and monitoring reaction progress via TLC .

Structural and Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are most effective for confirming the structure of this compound?

A: A combination of techniques is required:

  • ¹H/¹³C NMR : Diagnostic signals include the nitro group’s deshielding effect (C5 at δ ~140 ppm in ¹³C NMR) and butyl chain protons (δ 0.9–1.6 ppm in ¹H NMR) .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitration .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.1 (calculated for C₇H₁₁N₃O₂) with fragmentation patterns matching nitro-group loss .

Q. Q4. How can contradictions between experimental and computational spectral data be resolved?

A: Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311++G**) may predict NMR shifts that deviate from experimental values due to implicit solvent models. Explicit solvent simulations (e.g., using IEFPCM for ethanol) improve alignment. Similarly, X-ray crystallography provides definitive structural validation, as seen in related pyrazole derivatives with R-factors <0.05 .

Reactivity and Functionalization

Q. Q5. What strategies enable selective reduction of the nitro group in this compound without altering the pyrazole ring?

A: Catalytic hydrogenation (H₂/Pd-C in ethanol at 50°C) selectively reduces NO₂ to NH₂ with >90% yield. Alternative methods include Fe/HCl (aqueous), but this risks ring hydrogenation. Monitoring via in-situ FTIR ensures reaction stops at the amine stage . The resulting 5-amino derivative is a precursor for further functionalization (e.g., azo coupling or amidation) .

Q. Q6. How do steric effects from the butyl group influence substitution reactions at the pyrazole ring?

A: The bulky butyl group at N1 hinders electrophilic substitution at adjacent positions. For example, bromination (Br₂/FeBr₃) favors the 4-position over the 3- or 5-positions (yield: 4-Br >70%, 3-Br <10%). Kinetic studies show slower reaction rates compared to unsubstituted pyrazoles due to steric hindrance .

Biological Activity and Mechanism

Q. Q7. What methodologies are used to evaluate the biological activity of this compound derivatives?

A: Common approaches include:

  • Enzyme Inhibition Assays : Testing against COX-2 or kinases (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .
  • Molecular Docking : AutoDock Vina simulations predict binding affinities to target proteins (e.g., EGFR), validated by mutagenesis studies .

Q. Q8. How can conflicting bioactivity data across studies be reconciled?

A: Variability often stems from differences in assay conditions (e.g., pH, solvent). Meta-analysis using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization improves reproducibility. For example, conflicting COX-2 inhibition data (IC₅₀ = 2–10 µM) were resolved by controlling DMSO concentration (<1%) .

Advanced Analytical and Theoretical Studies

Q. Q9. What role do hydrogen-bonding networks play in the crystallographic packing of this compound?

A: X-ray diffraction reveals intermolecular N–H···O hydrogen bonds between the nitro group and adjacent pyrazole rings, forming layered structures. Graph-set analysis (Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings), stabilizing the crystal lattice .

Q. Q10. How can QSAR models predict the physicochemical properties of novel this compound analogs?

A: 3D-QSAR (CoMFA/CoMSIA) using descriptors like logP, molar refractivity, and H-bond acceptor count correlates with solubility and bioavailability. For example, analogs with electron-withdrawing groups at C3 show enhanced membrane permeability (logP <2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.